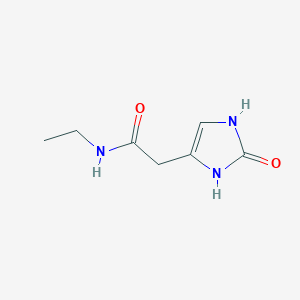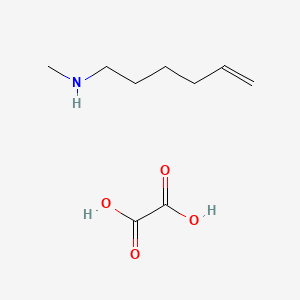
N-Methylhex-5-en-1-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylhex-5-en-1-amine oxalate is an organic compound with the molecular formula C7H15N. It is a derivative of N-Methylhex-5-en-1-amine, which is a versatile amine compound composed of nitrogen, carbon, and hydrogen atoms. This compound is known for its potential in synthesizing other compounds and its applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Methylhex-5-en-1-amine oxalate typically involves the reaction of N-Methylhex-5-en-1-amine with oxalic acid. The process can be summarized as follows:
Dissolution of Oxalic Acid: Oxalic acid is dissolved in absolute ethyl alcohol.
Addition of N-Methylhex-5-en-1-amine: N-Methylhex-5-en-1-amine is added drop by drop to the oxalic acid solution, resulting in the formation of a white precipitate.
Heating and Reflux: The mixture is heated and refluxed to dissolve the precipitate.
Cooling and Filtration: The solution is cooled to room temperature, followed by filtration and washing with absolute ethyl alcohol.
Re-crystallization: The obtained solid product is dissolved in a large amount of absolute ethyl alcohol and allowed to crystallize at room temperature to obtain this compound crystals.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylhex-5-en-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-Methylhex-5-en-1-amine oxalate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing a wide array of compounds and is used in polymer synthesis.
Biology: The compound is utilized in biochemical research for studying amine-related reactions and pathways.
Industry: This compound is used as a catalyst in various industrial chemical reactions.
Mécanisme D'action
The precise mechanism of action for N-Methylhex-5-en-1-amine oxalate is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. It may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylhex-5-en-1-amine: The parent compound, which shares similar properties and applications.
N-Methyl-1-amino-hex-5-ene: Another derivative with comparable chemical behavior.
5-Hexen-1-amine: A related compound with a similar structure but different functional groups.
Uniqueness
N-Methylhex-5-en-1-amine oxalate is unique due to its specific combination of the amine group and the oxalate moiety, which imparts distinct chemical properties and reactivity. Its ability to act as a proton donor and catalyst makes it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-methylhex-5-en-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15N.C2H2O4/c1-3-4-5-6-7-8-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6) |
Clé InChI |
SCRYAELKIKXXFF-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCC=C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)
![4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12821013.png)

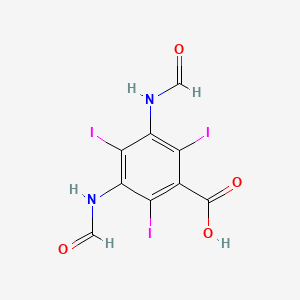
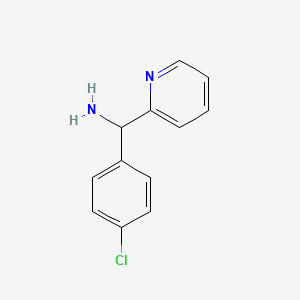
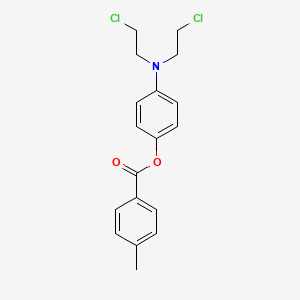
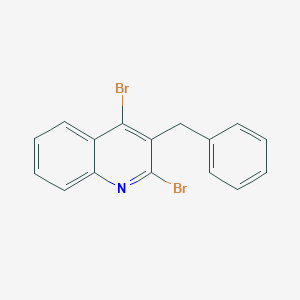
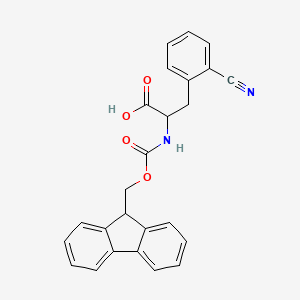
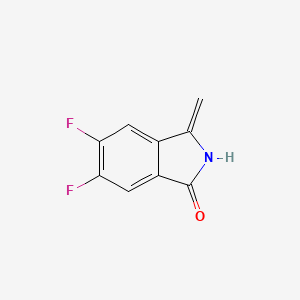


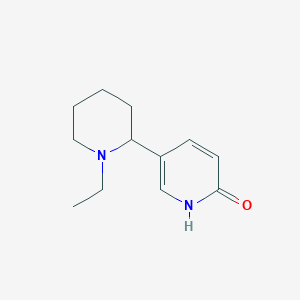
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
